molecular formula C12H17NO2 B13356986 4-(((1R,2R)-2-Hydroxycyclopentyl)amino)-3-methylphenol

4-(((1R,2R)-2-Hydroxycyclopentyl)amino)-3-methylphenol

Cat. No.: B13356986
M. Wt: 207.27 g/mol
InChI Key: FTRMDJSURNHPMK-VXGBXAGGSA-N
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Description

4-(((1R,2R)-2-Hydroxycyclopentyl)amino)-3-methylphenol is a complex organic compound with a unique structure that includes a hydroxycyclopentyl group and a methylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1R,2R)-2-Hydroxycyclopentyl)amino)-3-methylphenol typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with (1R,2R)-cyclohexane-1,2-diamine, followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group through acylation, sulfonation, reductive alkylation, and arylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(((1R,2R)-2-Hydroxycyclopentyl)amino)-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(((1R,2R)-2-Hydroxycyclopentyl)amino)-3-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((1R,2R)-2-Hydroxycyclopentyl)amino)-3-methylphenol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((1R,2R)-2-Hydroxycyclopentyl)amino)-3-methylphenol is unique due to its specific structure, which combines a hydroxycyclopentyl group with a methylphenol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-[[(1R,2R)-2-hydroxycyclopentyl]amino]-3-methylphenol

InChI

InChI=1S/C12H17NO2/c1-8-7-9(14)5-6-10(8)13-11-3-2-4-12(11)15/h5-7,11-15H,2-4H2,1H3/t11-,12-/m1/s1

InChI Key

FTRMDJSURNHPMK-VXGBXAGGSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)O)N[C@@H]2CCC[C@H]2O

Canonical SMILES

CC1=C(C=CC(=C1)O)NC2CCCC2O

Origin of Product

United States

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